Product packaging for 5-Bromothieno[2,3-d]thiazole(Cat. No.:)

5-Bromothieno[2,3-d]thiazole

Cat. No.: B13912285
M. Wt: 220.1 g/mol
InChI Key: JZGBUESZUWFTFK-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-d]thiazole is a fused heteroaromatic compound that serves as a versatile and valuable synthetic intermediate in advanced chemical research. Its molecular structure incorporates both thiophene and thiazole rings, a combination frequently explored in medicinal chemistry due to its diverse biological activity. The bromine atom at the 5-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Researchers utilize this scaffold in the design and synthesis of novel compounds with potential biological activity. The thiazole ring is a recognized pharmacophore, a key structural component in numerous FDA-approved drugs, and is known for its broad pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory effects . Fused thiazole systems, like the thienothiazole core of this compound, are of significant interest in developing new therapeutic agents, as evidenced by research into related thiopyrano[2,3-d]thiazole derivatives that have demonstrated selective cytotoxicity against tumor cell lines . This reagent is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrNS2 B13912285 5-Bromothieno[2,3-d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromothieno[2,3-d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS2/c6-4-1-3-5(9-4)7-2-8-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGBUESZUWFTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromothieno 2,3 D Thiazole and Analogues

Established Approaches to the Thieno[2,3-d]thiazole (B11776972) Nucleus

The formation of the thieno[2,3-d]thiazole scaffold is a critical first step in the synthesis of its brominated analogues. This is typically accomplished through cyclization reactions that build the thiazole (B1198619) ring onto a pre-existing thiophene (B33073) core.

Cyclization Strategies for Thiophene-Thiazole Ring Formation

The construction of the thieno[2,3-d]thiazole system often relies on established cyclization reactions. One of the most prominent methods is the Hantzsch thiazole synthesis , which involves the reaction of an α-halocarbonyl compound with a thioamide. In the context of thieno[2,3-d]thiazole synthesis, a 3-amino-2-thiocarbonylthiophene derivative or a related precursor can be reacted with a suitable α-halo compound. jpionline.orgresearchgate.net

Another versatile approach is the Gewald reaction , which is instrumental in preparing highly substituted 2-aminothiophenes. These 2-aminothiophenes, particularly those with a cyano or ester group at the 3-position, are key intermediates. For instance, 2-aminothiophene-3-carbonitrile (B183302) can be converted to the corresponding thioamide, which then undergoes cyclization to form the thieno[2,3-d]thiazole ring. nih.govderpharmachemica.comresearchcommons.org A common method involves the reaction of 2-aminothiophene-3-carbonitrile with carbon disulfide in the presence of a base, which leads to the formation of a dithiocarbamate (B8719985) intermediate that subsequently cyclizes. chem-soc.siresearchgate.net

Furthermore, the cyclization of 2,3-diaminothiophene derivatives with appropriate reagents can also yield the thieno[2,3-d]thiazole nucleus.

Precursor Design and Selection for Thienothiazole Scaffolds

The design of the thiophene precursor is paramount for the successful synthesis of the thieno[2,3-d]thiazole scaffold. For methods like the Gewald reaction, the choice of the starting ketone or aldehyde, the active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate), and the reaction conditions (e.g., base and solvent) dictates the substitution pattern of the resulting 2-aminothiophene. nih.govderpharmachemica.comtandfonline.comresearchgate.net This allows for the strategic placement of functional groups that can either be retained in the final product or used to direct subsequent reactions, including bromination.

For Hantzsch-type syntheses, the precursor design focuses on creating a thiophene with vicinal amino and thiocarbonyl functionalities, or groups that can be readily converted to them. The stability of these precursors, especially 2,3-diaminothiophenes, can be a challenge, and thus, in situ generation or the use of more stable derivatives is often preferred.

Specific Synthetic Pathways to Brominated Thieno[2,3-d]thiazoles

Once the thieno[2,3-d]thiazole nucleus is formed, or by using a brominated starting material, the bromine atom can be introduced at the desired C5 position.

Regioselective Bromination Reactions on Thieno[2,3-d]thiazole

The direct bromination of the thieno[2,3-d]thiazole ring system is a common method for introducing a bromine atom. The regioselectivity of this electrophilic substitution is governed by the electronic properties of the fused heterocyclic system. The thiophene ring is generally more susceptible to electrophilic attack than the thiazole ring. Within the thiophene moiety of the thieno[2,3-d]thiazole system, the C5 position is often favored for electrophilic substitution due to the directing effects of the fused thiazole ring and the sulfur atom of the thiophene ring. acs.orgyoutube.com

However, the substitution pattern on the parent ring can influence this regioselectivity. For instance, electron-donating groups on the thiophene ring can further activate it towards electrophilic attack, while electron-withdrawing groups can deactivate it. The precise outcome of the bromination can be a mixture of isomers, and thus, careful control of reaction conditions is crucial to achieve the desired C5-bromo product.

Synthesis Utilizing Brominated Thiophene Precursors

An alternative and often more regioselective strategy involves the use of a thiophene precursor that is already brominated at the desired position. For the synthesis of 5-bromothieno[2,3-d]thiazole, one would start with a 2-amino-4-bromothiophene derivative. For example, a 2-amino-4-bromothiophene-3-carbonitrile or a related ester can be synthesized and then subjected to cyclization conditions to form the thiazole ring. This approach ensures that the bromine atom is unequivocally located at the C5 position of the final thieno[2,3-d]thiazole product. The synthesis of such brominated thiophene precursors can be achieved through the bromination of a suitable thiophene derivative or by using brominated starting materials in a Gewald-type reaction. researchgate.netgoogleapis.com

Application of Specific Reagents and Catalytic Systems in Bromination

A variety of brominating agents can be employed for the synthesis of this compound. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of heterocyclic compounds, including thiophenes and their fused derivatives. wikipedia.orgvulcanchem.com The reaction is often carried out in a suitable solvent such as chloroform, carbon tetrachloride, or acetic acid, and can be initiated by radical initiators or proceed via an electrophilic mechanism depending on the reaction conditions.

Elemental bromine (Br₂) is another common brominating agent. The choice of solvent and the presence or absence of a catalyst (e.g., a Lewis acid) can influence the reactivity and regioselectivity of the reaction. For direct bromination of the thieno[2,3-d]thiazole nucleus, the reaction conditions must be carefully optimized to favor substitution at the C5 position and minimize the formation of polybrominated or isomeric byproducts.

The table below summarizes various synthetic approaches towards brominated thieno[2,3-d]thiazoles and related systems, highlighting the reagents, conditions, and outcomes.

Starting MaterialReagent(s)ConditionsProductYieldReference
2-aminothiophene-3-carbonitrile derivative1. CS₂ 2. Halogenating agentBase, then electrophilic brominationBrominated thieno[2,3-d]thiazoleNot specified chem-soc.si
Thieno[2,3-d]thiazoleN-Bromosuccinimide (NBS)Dichloromethane, FeCl₃, 0°C2-Bromothieno[2,3-d]thiazole (B13051005)50-70% vulcanchem.com
2-amino-4-phenylthiazoleI₂/H₂O/EtOH, then Na₂S60°C5,5'-bis(2-amino-4-phenylthiazole)sulfideNot specified jocpr.com
1-[4-(tosylamino)phenyl]ethanone1. Br₂/CHCl₃ 2. Thiourea (B124793)Not specified2-amino-4-[4-(tosylamino)phenyl]thiazoleNot specified researchcommons.org
2-amino-4-bromothiophene-3-carboxylateCyclization reagentsNot specifiedThieno[2,3-d]thiazole derivativeNot specified googleapis.com

Advanced Synthetic Techniques and Yield Optimization

To address the demand for efficient and environmentally conscious chemical processes, modern synthetic chemistry has embraced techniques that accelerate reaction rates and enhance product yields. These methods are particularly relevant in the construction of complex heterocyclic systems like thienothiazoles.

Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods. mdpi.comnih.gov The primary benefits include dramatically reduced reaction times, often from hours to minutes, and improved reaction yields. mdpi.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and reaction rate. nih.gov

In the context of thiazole-related heterocycles, microwave irradiation has been successfully employed to synthesize various derivatives, demonstrating its utility for this class of compounds. For instance, the synthesis of certain thiazolopyrimidine and thiazolodipyrimidine derivatives showed a 17–23% increase in yield when switching from conventional heating to microwave conditions, with reaction times decreasing substantially. mdpi.com Another example is the one-pot, microwave-assisted synthesis of 2,5-bis(pyrazol-4-yl) Current time information in Bangalore, IN.nih.govthiazolo[5,4-d]thiazoles from dithiooxamide (B146897) and pyrazole-4-carbaldehydes, which highlights the efficiency of this green chemistry approach. arkat-usa.org While a specific microwave-assisted synthesis for this compound is not prominently documented, the successful application of this technology to analogous structures strongly suggests its potential for optimizing the synthesis of halogenated thienothiazoles.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazole Derivatives mdpi.com
Compound TypeMethodReaction TimeYield (%)
ThiazolopyrimidinesConventionalHours~60-75%
MicrowaveMinutes~80-95%
ThiazolodipyrimidinesConventionalHours~55-70%
MicrowaveMinutes~75-90%

One-pot reactions, where multiple reaction steps are carried out in the same flask without isolating intermediates, represent a highly efficient strategy for building molecular complexity. nih.gov These processes, often involving multicomponent reactions (MCRs), are prized for their high atom and step economy, reduced solvent waste, and simplified procedures. rroij.com

Several one-pot strategies have been developed for the synthesis of thienothiazole and related thiazole cores. A notable example is the construction of the 2-arylbenzo rroij.comvulcanchem.comthieno[2,3-d]thiazole skeleton via a one-pot, copper-mediated three-component reaction of 2-(2-bromophenyl)acetonitrile, aromatic aldehydes, and elemental sulfur. acs.org This method efficiently assembles the complex fused ring system in a single operation. Similarly, novel thiazole derivatives have been prepared through one-pot, three-component reactions involving precursors like 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides. nih.gov

These strategies are particularly valuable for creating libraries of diversified thienothiazole derivatives for screening purposes, as the starting materials can be easily varied to produce a wide range of analogues. The use of readily available starting materials and catalysts like triethylamine (B128534) or even catalyst-free systems in aqueous media further enhances the practicality of these methods. nih.govrroij.comresearchgate.net

Table 2: Examples of One-Pot Syntheses for Thienothiazole and Thiazole Derivatives
Product SkeletonReaction TypeKey ReactantsReference
2-Arylbenzo rroij.comvulcanchem.comthieno[2,3-d]thiazoleThree-Component Reaction2-(2-bromophenyl)acetonitrile, Aromatic aldehydes, Elemental sulfur acs.org
5-Amino-2H-pyrano[2,3-d]thiazole-6-carbonitrilesMulticomponent Reaction2-thioxothiazolidin-4-one, Aromatic aldehydes, Malononitrile rroij.com
2-AminothiazolesOne-Pot SynthesisAcetophenone, Thiourea, Trichloroisocyanuric acid nih.gov
Tetrahydrobenzo rroij.comvulcanchem.comthieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-onesOne-Pot Reaction2-mercapto-6,7,8,9-tetrahydro-3H-benzo rroij.comvulcanchem.comthieno[2,3-d]pyrimidin-4-one, Hydrazonoyl halides researchgate.net

Techniques for Isolation and Purity Assessment of Halogenated Thienothiazoles

The successful synthesis of a target compound is contingent upon its effective isolation from the reaction mixture and the rigorous confirmation of its purity. For halogenated thienothiazoles, a combination of chromatographic and spectroscopic techniques is routinely employed.

Isolation Techniques: Following the completion of a reaction, the crude product must be separated from unreacted starting materials, catalysts, and byproducts. The most common method for the purification of halogenated thienothiazoles is flash column chromatography over silica (B1680970) gel. vulcanchem.comresearchgate.net This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent). For some crystalline products, recrystallization from a suitable solvent or solvent system is an effective method for achieving high purity. nih.gov In instances where the product precipitates directly from the reaction mixture in high purity, simple filtration may be sufficient, representing an ideal workup procedure. researchgate.net More advanced techniques such as Solid Phase Extraction (SPE) , particularly using Hydrophilic Interaction Liquid Chromatography (HILIC) cartridges, can also be employed for efficient sample cleanup and isolation. ulb.be

Purity Assessment: Once isolated, the identity and purity of the compound must be unequivocally established. This is accomplished using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. They provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the thienothiazole core structure and the position of substituents like bromine. vulcanchem.comresearchgate.net

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the compound, which is used to confirm its molecular weight. The isotopic pattern observed for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a characteristic signature in the mass spectrum of compounds like this compound. rroij.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. rroij.com

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. By separating the sample into its components, it can detect trace impurities and provide a quantitative measure of purity, often expressed as a percentage of the total peak area. researchgate.net

Elemental Analysis: This technique determines the elemental composition (C, H, N, S) of the compound, providing further confirmation of its empirical formula and purity. researchgate.net

Table 3: Common Techniques for Isolation and Purity Assessment
TechniquePurposeReference
Column ChromatographyIsolation/Purification vulcanchem.com
RecrystallizationIsolation/Purification nih.gov
Solid Phase Extraction (SPE)Isolation/Purification ulb.be
NMR Spectroscopy (¹H, ¹³C)Structure Elucidation & Purity researchgate.net
Mass Spectrometry (MS)Molecular Weight & Structure Confirmation rroij.com
HPLCPurity Assessment researchgate.net

Chemical Reactivity and Transformations of 5 Bromothieno 2,3 D Thiazole

Reactions Involving the Bromo Substituent

The carbon-bromine bond at the 5-position of the thieno[2,3-d]thiazole (B11776972) scaffold is the primary site of reactivity, enabling a variety of transformations. These reactions are crucial for the elaboration of the core structure into more complex molecules with potential applications in medicinal chemistry and materials science.

Nucleophilic Substitution Reactions on the Bromo-Thienothiazole System

While direct examples of nucleophilic substitution on 5-Bromothieno[2,3-d]thiazole are not extensively documented in the provided search results, the principles of SNAr on similar bromo-thiophenes and bromo-thiazoles can be applied. For instance, reactions with strong nucleophiles like alkoxides, thiolates, and amines can potentially displace the bromide. bits-pilani.ac.in The success of such reactions would likely depend on factors such as the choice of solvent, temperature, and the presence of a catalyst. For example, copper-catalyzed nucleophilic substitutions are a common strategy for aryl halides that are unreactive under standard SNAr conditions.

A study on 4-bromobenzo[1,2-d:4,5-d']bis( smolecule.comvulcanchem.comhal.sciencethiadiazole) demonstrated that the bromine atom could be substituted by S-nucleophiles like thiophenol in the presence of sodium hydride in THF at room temperature. mdpi.com This suggests that similar conditions might be applicable to this compound for the introduction of sulfur-based functionalities.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and this compound is an excellent substrate for these transformations. The bromo substituent provides a reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used to form biaryl structures. This compound can be readily coupled with various aryl- and heteroarylboronic acids or their esters in the presence of a palladium catalyst and a base. mdpi.comrsc.org For instance, the coupling of substituted 5-bromoindazoles with thiopheneboronic acid has been successfully demonstrated, suggesting a similar reactivity for this compound. mdpi.com A general method for the Suzuki-Miyaura cross-coupling of halo-1,2,3-triazoles in water highlights the potential for developing environmentally benign synthetic routes. rsc.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp)-C(sp2) bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is highly valuable for the synthesis of alkynyl-substituted thieno[2,3-d]thiazoles, which can serve as precursors for more complex structures. The reaction is generally carried out under mild conditions with an amine base. wikipedia.org The regioselective Sonogashira coupling of 5-substituted-1,2,3-triiodobenzene has been reported to occur at the less sterically hindered positions, which provides insight into the potential selectivity in reactions involving polysubstituted thienothiazoles. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp3, sp2, and sp hybridized carbon atoms. wikipedia.org this compound can be coupled with various organozinc reagents to introduce a wide range of substituents at the 5-position. The use of photochemically enhanced Negishi cross-coupling has been shown to be effective for challenging substrates like thiazoles. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromo-Heterocycles
Reaction TypeBromo-HeterocycleCoupling PartnerCatalyst/ConditionsProductReference
Suzuki5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃, DME, 80 °C5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole mdpi.com
Sonogashira2,4-DitrifloylthiazoleTerminal AlkynesPd(0) catalyst2-Alkynyl-4-trifloylthiazoles nih.gov
Negishi2-ChlorothiazoleOrganozinc reagentPd catalyst, blue light irradiationα-Thiazolyl-α-amino acid derivative beilstein-journals.org
Suzuki2-Bromo-5-(bromomethyl)thiopheneAryl boronic acidsPd(0) catalyst2-(Bromomethyl)-5-aryl-thiophenes d-nb.info

Directed Ortho Metalation (DOM) and Related Organometallic Transformations

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. semanticscholar.orggrowingscience.comacs.org This process typically involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, followed by quenching with an electrophile. While the bromo substituent itself is not a classic DMG, it can influence the regioselectivity of metalation on the thieno[2,3-d]thiazole ring system.

In a related transformation, halogen-metal exchange can occur where the bromo group is swapped with a metal, typically lithium or magnesium. This generates an organometallic intermediate that can then react with a variety of electrophiles. For instance, treatment of this compound with an organolithium reagent like n-butyllithium at low temperature would likely lead to the formation of 5-lithio-thieno[2,3-d]thiazole. This intermediate can then be trapped with electrophiles such as carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), or other electrophilic reagents. A study on 3,4-dibromothiophene (B32776) demonstrated that one bromine atom can be used to install a sulfur center, while the remaining bromine can act as a directing group for metalation at the adjacent position. researchgate.net

Reactivity Profile of the Thiophene (B33073) Moiety within the Thieno[2,3-d]thiazole System

The thiophene ring in the thieno[2,3-d]thiazole system is generally electron-rich and susceptible to electrophilic attack. However, its reactivity is modulated by the fused thiazole (B1198619) ring and any substituents present. The position of electrophilic attack on the thiophene ring is influenced by the electronic effects of the fused thiazole and the bromo substituent. In the absence of strong directing groups, electrophilic substitution on thieno[2,3-d]thiazole would be expected to occur on the thiophene ring.

Reactivity Profile of the Thiazole Moiety within the Thieno[2,3-d]thiazole System

The thiazole ring contains both a sulfur atom, which is an electron donor, and a nitrogen atom, which is an electron acceptor. This makes the reactivity of the thiazole ring more complex. pharmaguideline.comchemicalbook.com The C2 position of the thiazole ring is the most electron-deficient and is therefore susceptible to nucleophilic attack or deprotonation by a strong base. pharmaguideline.comchemicalbook.com The C5 position is the most electron-rich and is the preferred site for electrophilic substitution. pharmaguideline.com However, in the fused thieno[2,3-d]thiazole system, the reactivity of the thiazole ring is influenced by the fused thiophene ring. The nitrogen atom at position 3 can be protonated or alkylated. pharmaguideline.com

Systematic Derivatization and Functional Group Interconversions on the Thienothiazole Scaffold

The ability to perform systematic derivatization and functional group interconversions (FGI) is crucial for creating libraries of compounds for screening purposes. scribd.comorganic-chemistry.orgsolubilityofthings.comyoutube.com Starting from this compound, the bromo group can be converted into a variety of other functional groups through the reactions described above. For example, a Suzuki coupling can introduce an aryl group, which can then be further functionalized (e.g., nitration, halogenation, etc.). A Sonogashira coupling introduces an alkyne, which can undergo a plethora of transformations such as hydration to a ketone, reduction to an alkane or alkene, or participation in cycloaddition reactions.

Furthermore, functional groups introduced via these methods can be interconverted. A carboxylic acid, formed via lithiation and quenching with CO₂, can be converted to an ester, an amide, or an alcohol (via reduction). An amino group, potentially introduced via a Buchwald-Hartwig amination, can be acylated, alkylated, or converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functionalities.

Table 2: Key Functional Group Interconversions
Starting Functional GroupTarget Functional GroupTypical ReagentsReference
-Br-ArylAr-B(OH)₂, Pd catalyst, base (Suzuki) mdpi.comrsc.org
-Br-AlkynylTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (Sonogashira) organic-chemistry.orgwikipedia.org
-Br-Alkyl/ArylR-ZnX, Pd or Ni catalyst (Negishi) wikipedia.org
-Br-Lin-BuLi or t-BuLi researchgate.net
-Li-COOHCO₂ researchgate.net
-COOH-COORROH, acid catalyst solubilityofthings.com
-COOH-CONH₂SOCl₂, then NH₃ solubilityofthings.com
-COOH-CH₂OHLiAlH₄ scribd.com

Introduction and Modification of Nitrogen-Containing Functionalities

The thieno[2,3-d]thiazole scaffold, particularly when substituted with a bromine atom, serves as a versatile platform for the introduction and modification of nitrogen-containing functionalities. These transformations are crucial for developing new derivatives with tailored chemical and biological properties.

One common approach involves the reaction of thieno[2,3-d]thiazole precursors with various reagents to introduce nitrogen-based groups. For instance, the cyclocondensation of 3-aminothiophene-4-carboxylic acid derivatives with thiourea (B124793) analogs under acidic conditions is a known method to construct the thieno-thiazole core. vulcanchem.com Subsequent modifications can then be performed.

Another key reaction is the formation of imine bonds. This can be achieved by reacting an amine-functionalized thienothiazole with aldehydes or ketones. vulcanchem.com These reactions often require specific conditions, such as the use of a base like lithium hydride in dimethylformamide (DMF), to facilitate the deprotonation of the amine and activate the electrophilic carbon. vulcanchem.com The stereochemistry of the resulting imine bond, often favoring the more stable E-configuration, can be influenced by steric factors and reaction conditions, such as microwave-assisted synthesis. vulcanchem.com

Furthermore, the nitrogen atom within the thiazole ring itself can participate in reactions. For instance, in related thiazole systems, the nitrogen can be involved in the formation of pyrazoline rings by reacting with chalcones. sapub.org This demonstrates the potential for ring annulation reactions to build more complex heterocyclic systems based on the thieno[2,3-d]thiazole core.

The introduction of other nitrogen-containing heterocycles is also a significant area of research. For example, thieno[2,3-d]pyrimidine (B153573) derivatives can be synthesized, which have shown potential as targeted therapies. nih.gov These syntheses often involve multi-step sequences starting from appropriately functionalized thienothiazole precursors.

The following table summarizes some of the key transformations involving the introduction and modification of nitrogen-containing functionalities on the thieno[2,3-d]thiazole scaffold.

Reaction Type
vulcanchem.comvulcanchem.comsapub.orgnih.gov

Transformations Involving Sulfur and Oxygen Linkages

The sulfur atom in the thiophene ring of this compound is a key site for chemical transformations, particularly oxidation. The oxidation of the thiophene sulfur to a sulfone (-SO₂) is a common modification that significantly alters the electronic properties and polarity of the molecule. vulcanchem.comvulcanchem.com This transformation is typically achieved using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). vulcanchem.com Precise control of the stoichiometry is essential to prevent over-oxidation. vulcanchem.com The resulting sulfone group enhances the molecule's polarity and potential for hydrogen bonding. vulcanchem.comvulcanchem.com

In addition to oxidation, the sulfur atom can be involved in cyclization reactions. Elemental sulfur is a versatile reagent in the synthesis of sulfur-containing heterocycles. researchgate.net For instance, the Gewald reaction, which utilizes elemental sulfur, is a multicomponent reaction for synthesizing 2-aminothiophenes, which can be precursors to thieno-fused systems. researchgate.net

Oxygen-containing functionalities can also be introduced onto the thieno[2,3-d]thiazole core, often through linkage to substituents. For example, ester and carboxylic acid functionalities can be incorporated. researchgate.net The synthesis of thieno[2,3-d]isothiazoles carrying carboxylic acid groups in various positions has been explored to study their potential as plant activators. researchgate.net These transformations often start with a functionalized thiophene, such as 3,4-dibromothiophene, which allows for the selective introduction of functional groups. researchgate.net

The following table provides examples of transformations involving sulfur and oxygen linkages on the thieno[2,3-d]thiazole system.

Reaction Type
vulcanchem.comresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies Through Chemical Modifications of this compound

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have provided valuable insights into how different structural modifications influence their therapeutic potential, particularly in areas like anticancer and antimicrobial activities.

The bromine atom at the 5-position of the thieno[2,3-d]thiazole core is a key feature, as its steric and electronic properties influence intermolecular interactions. vulcanchem.com Modifications at other positions of the heterocyclic scaffold have been extensively explored to understand their impact on biological activity.

Anticancer Activity:

SAR studies on thieno[2,3-d]thiazole derivatives have revealed several key aspects for anticancer potency. For instance, in a series of novel pyrazole–indole hybrids, the presence of a hydrophobic aryl or heteroaryl moiety at the C-3 position of an isatin (B1672199) scaffold attached to the thienothiazole was found to be important for optimal rigidity and steric hindrance, contributing to their anticancer effects. acs.org The substitution pattern on the phenyl ring of thiazole derivatives has also been shown to be critical. Generally, compounds with electron-withdrawing groups exhibit better potency than those with electron-donating groups. biointerfaceresearch.com For example, a 2-(4-nitrophenyl) substituted thiazolidinone derivative was identified as a highly active compound in one study. biointerfaceresearch.com

In another study on thieno[3,2-d]pyrimidin-4(3H)-one derivatives, the presence of a cyclopenta vulcanchem.combiointerfaceresearch.comthieno[2,3-d] vulcanchem.comacs.orgbiointerfaceresearch.comtriazolo[1,5-a]pyrimidinone core enhanced cytotoxicity against cancer cell lines. nih.gov Specifically, derivatives with a 2-(4-bromophenyl)triazole and a 2-(anthracen-9-yl)triazole showed excellent potency against MCF-7 breast cancer cells. nih.gov This highlights the importance of the nature and position of substituents on the attached heterocyclic rings.

The following table summarizes key SAR findings for anticancer activity of thieno[2,3-d]thiazole derivatives.

Structural Modification
acs.orgbiointerfaceresearch.comvulcanchem.combiointerfaceresearch.comvulcanchem.comacs.orgbiointerfaceresearch.comnih.govnih.gov

Antimicrobial Activity:

SAR studies have also been crucial in identifying thieno[2,3-d]thiazole derivatives with potent antimicrobial properties. The thiazole ring itself is a well-known pharmacophore in many antimicrobial agents. analis.com.my Modifications to the core structure have led to compounds with significant activity against various bacterial and fungal strains.

For example, the introduction of a pyrazoline ring at the 2-position of a 2-hydrazinyl-N-(4-phenylthiazol-2-yl)acetamide scaffold resulted in a series of compounds with moderate to significant antimicrobial activity. sapub.org In another study, the substitution of an acyl group at the 5-position of the thiazole ring in 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives was found to be favorable for antibacterial activity. nih.gov

The following table highlights key SAR findings related to the antimicrobial activity of thieno[2,3-d]thiazole analogs.

Structural Modification
sapub.orgnih.gov

Theoretical and Computational Chemistry of 5 Bromothieno 2,3 D Thiazole Systems

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 5-Bromothieno[2,3-d]thiazole scaffold. These methods are used to model the molecule's electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. nih.govnih.gov It is widely applied to optimize the geometry of thieno[2,3-d]thiazole (B11776972) derivatives, predicting key structural parameters such as bond lengths and angles. nbu.edu.samdpi.com Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to achieve a high degree of accuracy. nbu.edu.samdpi.com The optimization process seeks the lowest energy conformation of the molecule, providing a realistic three-dimensional structure. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. nih.govlibretexts.org

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. libretexts.org DFT calculations are employed to determine the energies of these orbitals. For various thiazole (B1198619) derivatives, these calculations help in correlating the electronic structure with observed reactivity trends. nbu.edu.sawuxibiology.com Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can also be derived from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. nbu.edu.sa

Table 1: Representative Global Reactivity Descriptors for Thiazole Derivatives Calculated via DFT

DescriptorFormulaTypical Value Range (eV)Implication
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO3.95 - 4.70 nbu.edu.saIndicates chemical reactivity and stability.
Hardness (η) (ELUMO - EHOMO)/21.98 - 2.35 nbu.edu.saMeasures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO)/2N/ARepresents the escaping tendency of electrons.
Electrophilicity Index (ω) μ2 / 2ηN/AMeasures the propensity to accept electrons.

Note: The values presented are representative for substituted 1,3-benzothiazole derivatives and serve as an illustrative example for related heterocyclic systems.

Many heterocyclic compounds, including derivatives of thienothiazole, can exist in different tautomeric forms or conformations. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. Computational chemistry, particularly DFT, is a powerful tool for analyzing the relative stabilities of these different forms. nih.gov By calculating the total energy of each possible tautomer and conformer, researchers can predict the most stable and therefore most abundant species under equilibrium conditions. nih.gov The energy of formation and the energy gap (ΔE) between the HOMO and LUMO can serve as indicators of comparative stability. nih.gov For instance, in studies of related thiazole systems, calculations have shown a remarkable stability difference between possible tautomers, allowing for the identification of the predominant form. nih.gov

Molecular Dynamics (MD) Simulations for Solvation Effects and Intermolecular Interactions

While quantum chemical calculations provide insight into the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations model the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. physchemres.org MD simulations are used to evaluate the stability of a ligand within a binding site and can help estimate the binding free energy. physchemres.org For a compound like this compound, MD simulations can reveal how it interacts with surrounding water molecules (solvation effects) and how its conformation might change over time, providing a dynamic picture of its intermolecular interactions.

Prediction of Molecular Interactions and Binding Affinities

A primary goal of computational chemistry in drug discovery is to predict how a small molecule will interact with a biological target, typically a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. physchemres.org It is extensively used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. Thiazole and thienothiazole derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes implicated in diseases like cancer. nih.govnih.govrsc.orgmdpi.com

These studies involve docking the thienothiazole derivatives into the active sites of protein targets such as protein kinases (e.g., EGFR, VEGFR-2, BRAFV600E) and other key proteins in cell signaling pathways (e.g., Aromatase, CDK2, Bcl-2). rsc.orgmdpi.comresearchgate.net The results of these simulations provide a docking score, which estimates the binding affinity, and reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com This information is invaluable for understanding structure-activity relationships and for designing new derivatives with improved potency and selectivity. rsc.org

Table 2: Summary of Molecular Docking Studies on Thiazole and Thienothiazole Derivatives with Biological Targets

Compound ClassProtein Target(s)Key Findings
Thienothiazole-Pyrazoline ConjugatesEGFR, VEGFR-2, BRAFV600ECompounds showed promising binding patterns and inhibitory potential against multiple kinases. rsc.org
Substituted Thiazole-OnesAromatase, EGFR, CDK2, Bcl-2Derivatives exhibited high docking scores, suggesting strong binding affinity toward cancer-related proteins. mdpi.comresearchgate.net
2,4-Disubstituted ThiazolesTubulinCompounds were identified as potential tubulin polymerization inhibitors based on docking simulations. nih.gov
Thiazolyl-Thiazole DerivativesHepatocellular Carcinoma TargetsDocking studies supported in vitro findings of promising antitumor activity. nih.gov

Computational Modeling of Ligand-Enzyme and Ligand-Receptor Interactions

While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, research on structurally related thieno[2,3-d]thiazole and thieno[3,2-d]thiazole derivatives provides a valuable framework for understanding its potential biological interactions. Molecular docking simulations are a primary tool used to predict the binding modes and affinities of these compounds with various protein targets.

For instance, a study on a series of novel thieno[3,2-d]thiazole derivatives integrated with a pyrazoline nucleus investigated their potential as multi-targeting kinase inhibitors. researchgate.net Molecular docking simulations were performed on key enzymes implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BRAF V600E mutant. researchgate.net The results indicated that these compounds could form stable complexes within the active sites of these kinases, suggesting a potential mechanism for their observed anticancer activities. researchgate.net

Similarly, computational and experimental studies on thieno-thiazolostilbenes and thienobenzo-thiazoles have explored their efficacy as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. nih.govmdpi.com Molecular docking was employed to understand the interactions between these compounds and butyrylcholinesterase (BChE), revealing that the planar geometry of the thienobenzo-thiazole scaffold contributes to its inhibitory activity. nih.govmdpi.com

In another relevant study, derivatives of thieno[2,3-d]pyrimidine (B153573) were designed and evaluated as potential anticancer agents, with in silico docking simulations targeting EGFR and PI3K. nih.gov These computational models helped to rationalize the structure-activity relationships and to identify key interactions driving the inhibitory potential of these compounds. nih.gov

The following interactive data table summarizes representative findings from molecular docking studies on related thieno[2,3-d]thiazole and thieno[3,2-d]thiazole derivatives with various biological targets.

Compound ScaffoldTarget Enzyme/ReceptorKey Interacting Residues (Example)Predicted Binding Affinity (Example)Reference
Thieno[3,2-d]thiazole-pyrazolineEGFRMet793, Lys745- researchgate.net
Thieno[3,2-d]thiazole-pyrazolineVEGFR-2Cys919, Asp1046- researchgate.net
Thieno[3,2-d]thiazole-pyrazolineBRAF V600ECys532, Trp531- researchgate.net
Thienobenzo-thiazoleButyrylcholinesterase (BChE)Trp82, His438- nih.govmdpi.com
Thieno[2,3-d]pyrimidineEGFR-- nih.gov
Thieno[2,3-d]pyrimidinePI3K-- nih.gov

Note: Specific binding affinity values and a comprehensive list of interacting residues are detailed in the cited literature.

These studies collectively suggest that the thieno[2,3-d]thiazole core, likely including the 5-bromo derivative, has the potential to interact with a range of biologically important enzymes and receptors. The bromine atom at the 5-position could further influence these interactions through halogen bonding or by altering the electronic properties of the molecule, a hypothesis that warrants dedicated computational investigation.

Advanced Computational Models for Reaction Mechanism Elucidation

Advanced computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving heterocyclic compounds like thieno[2,3-d]thiazoles. While specific studies on the reaction mechanisms of this compound are sparse, theoretical calculations on the synthesis and properties of related structures offer valuable insights.

A theoretical study on the synthesis of thieno[2,3-d]thiazole derived dyes, for example, utilized DFT computations to analyze the electronic structure and reactivity of these molecules. researchgate.net Such calculations can determine the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and kinetic stability of the compounds. The energy gap between HOMO and LUMO can be correlated with the molecule's reactivity in various chemical transformations. researchgate.net

Furthermore, computational studies on the reaction pathways of related heterocyclic systems can provide a model for understanding the synthesis of this compound. For instance, the cyclization steps in the formation of the thieno[2,3-d]thiazole core can be modeled to determine transition state energies and reaction intermediates, thereby clarifying the reaction mechanism.

The following table presents a conceptual overview of how DFT calculations can be applied to study the reaction mechanisms involving thieno[2,3-d]thiazole systems, based on methodologies reported for similar compounds.

Computational MethodParameter CalculatedSignificance in Reaction Mechanism Elucidation
Density Functional Theory (DFT)Frontier Molecular Orbital Energies (HOMO/LUMO)Predicts chemical reactivity and kinetic stability.
DFTTransition State Geometries and EnergiesIdentifies the energy barriers of reaction steps, determining reaction rates.
DFTReaction Pathway Analysis (e.g., IRC)Confirms that a transition state connects reactants and products.
DFTGlobal Chemical Reactivity DescriptorsProvides insights into the overall reactivity of the molecule.

These computational approaches are powerful tools for predicting the feasibility of synthetic routes and for understanding the intricate details of reaction mechanisms at the molecular level. Applying these advanced models to this compound would be a logical next step to fully characterize its chemical behavior and to optimize its synthesis and derivatization.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromothieno 2,3 D Thiazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 5-Bromothieno[2,3-d]thiazole, ¹H and ¹³C NMR provide direct evidence for the proposed structure by analyzing the chemical environment of each nucleus.

Detailed Research Findings: In ¹H NMR spectroscopy, the thieno[2,3-d]thiazole (B11776972) ring system is expected to exhibit two distinct signals in the aromatic region. The proton on the thiazole (B1198619) ring (H-2) and the proton on the thiophene (B33073) ring (H-6) would appear as singlets due to the absence of adjacent protons. The bromine atom at the C-5 position induces a deshielding effect, influencing the chemical shift of the nearby H-6 proton. vulcanchem.com Studies on related brominated thiazole and thieno-thiazole systems support these assignments. vulcanchem.comchemicalbook.com

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum would show five distinct signals for the five carbon atoms of the fused ring system. The carbon atom bonded to the bromine (C-5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts are assigned based on established data for thiazole, thiophene, and their derivatives.

Interactive Data Table: Predicted NMR Data for this compound The following table outlines the anticipated chemical shifts (δ) in ppm, based on data from analogous structures. The exact values may vary depending on the solvent used.

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity Notes
¹HH-28.1 – 8.5SingletProton on the thiazole ring. vulcanchem.com
¹HH-67.2 – 7.8SingletProton on the thiophene ring, adjacent to sulfur. vulcanchem.com
¹³CC-2~152-Thiazole carbon.
¹³CC-3a~120-Bridgehead carbon.
¹³CC-5~110-Carbon bearing the bromine atom.
¹³CC-6~125-Thiophene carbon.
¹³CC-6a~145-Bridgehead carbon.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. rsc.org For this compound, HRMS provides confirmation of its molecular formula, C₅H₂BrNS₂, by measuring its monoisotopic mass with high accuracy.

Detailed Research Findings: A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. rsc.org

The fragmentation pattern observed under electron impact (EI) or electrospray ionization (ESI) provides further structural confirmation. The fragmentation of related heterocyclic systems often involves the initial loss of the halogen atom or cleavage of the ring system. niscpr.res.inraco.catnih.gov For this compound, likely fragmentation pathways would include the loss of a bromine radical (•Br) and subsequent cleavage of the fused thienothiazole core.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular FormulaC₅H₂BrNS₂
Molecular Weight (average)220.10 g/mol
Monoisotopic Mass (calculated)218.88148 Da
Expected [M]⁺ Peak (⁷⁹Br)m/z 218.8815
Expected [M+2]⁺ Peak (⁸¹Br)m/z 220.8794

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present and the electronic properties of the molecule.

Detailed Research Findings: Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its chemical bonds. While a complete spectrum is specific to the molecule, key absorptions can be predicted. These include C-H stretching from the aromatic rings, C=N and C=C stretching vibrations within the fused heterocyclic system, and C-S stretching vibrations. The C-Br stretching frequency typically appears in the fingerprint region at lower wavenumbers. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. As a conjugated aromatic system, this compound is expected to exhibit absorption bands in the UV region. These absorptions are primarily due to π→π* transitions within the fused heterocyclic rings. nih.govresearchgate.net The position of the maximum absorption (λ_max) and the molar absorptivity (ε) are dependent on the solvent used for the analysis.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Spectroscopy Feature Expected Range (cm⁻¹ or nm) Assignment
IRAromatic C-H Stretch3100 - 3000 cm⁻¹=C-H vibration
IRC=N Stretch1650 - 1550 cm⁻¹Thiazole ring vibration
IRC=C Stretch1500 - 1400 cm⁻¹Ring stretching vibrations
IRC-Br Stretch700 - 500 cm⁻¹Carbon-bromine vibration
UV-Visλ_max250 - 350 nmπ→π* electronic transitions

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related thienothiazole and brominated heterocyclic structures allows for well-founded predictions. vulcanchem.comresearchgate.net Such molecules typically exhibit a planar or near-planar fused ring system.

In the crystalline lattice, non-covalent interactions are expected to play a crucial role in stabilizing the structure. These may include π-π stacking interactions between the flat faces of adjacent aromatic rings and halogen bonding, where the electrophilic region of the bromine atom interacts with a nucleophilic atom (like sulfur or nitrogen) of a neighboring molecule. vulcanchem.comresearchgate.net

Interactive Data Table: Anticipated X-ray Crystallography Data Parameters Should a suitable single crystal be obtained, the following parameters would be determined.

Crystallographic Parameter Information Provided
Crystal SystemThe basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry elements within the unit cell. anton-paar.com
Unit Cell Dimensions (a, b, c, α, β, γ)The precise dimensions and angles of the repeating crystal lattice unit.
Bond Lengths & AnglesExact measurements of all covalent bonds and angles, confirming connectivity.
Intermolecular InteractionsDistances and geometries of non-covalent contacts like π-π stacking and halogen bonds.

Exploration of Advanced Spectroscopic Techniques for Investigating Molecular Dynamics and Interactions

Beyond routine characterization, advanced spectroscopic methods can probe the dynamic behavior and subtle interactions of this compound. These techniques are crucial for understanding its properties in different environments.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals, especially the quaternary carbons, and to confirm through-bond connectivities across the entire molecule. numberanalytics.com

Time-Resolved Spectroscopy: Ultrafast techniques like transient absorption spectroscopy could investigate the photophysical properties of the molecule. nih.gov By exciting the sample with a laser pulse, it is possible to monitor the formation and decay of excited states on femtosecond to picosecond timescales, providing insight into processes like intersystem crossing and fluorescence lifetimes. nih.gov

Molecular Dynamics (MD) Simulations: While a computational technique rather than a spectroscopic one, MD simulations complement experimental data by modeling the molecule's behavior over time. arxiv.org Simulations could be used to explore conformational preferences, the dynamics of solvent interactions, and the stability of potential intermolecular interactions, such as the predicted halogen bonds and π-stacking, in a condensed phase. nih.gov

Raman Spectroscopy: As a complementary vibrational technique to IR, Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), could provide highly sensitive detection and structural information, especially if the molecule is adsorbed onto a metal surface. spectroscopyonline.com This could be valuable for studying its behavior at interfaces.

Advanced Applications of Thieno 2,3 D Thiazole Derivatives in Contemporary Research

Role as Scaffolds in Medicinal Chemistry Research (Excluding Clinical Trial Data)

The thieno[2,3-d]thiazole (B11776972) core is a key structural motif in the design of various bioactive molecules. Its derivatives have been extensively investigated for a range of therapeutic applications due to their ability to interact with various biological targets.

Design and Synthesis of Kinase Inhibitors

Thieno[2,3-d]thiazole derivatives have emerged as a promising class of kinase inhibitors, targeting enzymes that are crucial in cancer cell signaling pathways. The deregulation of protein kinases is a known factor in cancer development, making multi-targeting kinase inhibitors a key strategy in cancer therapy. nih.gov

Researchers have synthesized and evaluated thieno[2,3-d]pyrimidine (B153573) derivatives for their potential as phosphoinositide 3-kinase (PI3K) inhibitors. researchgate.netnih.gov By employing strategies to reduce aromaticity and increase the fraction of sp³ carbons, along with scaffold hopping, new series of thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been created. researchgate.netnih.gov Notably, a specific thieno[2,3-d]pyrimidine compound, 6a , demonstrated significant nanomolar potency against PI3K, along with good antiproliferative activity and favorable pharmacokinetic properties. researchgate.netnih.gov

In the realm of dual-target inhibitors, thiazolyl-pyrazoline derivatives have been synthesized and assessed for their ability to inhibit both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Certain compounds within this class, specifically 10b and 10d , showed potent and selective inhibitory action against both of these receptor tyrosine kinases. nih.gov This dual inhibition is significant as feedback activation of EGFR can be a resistance mechanism to BRAF inhibitors. helsinki.fi

Furthermore, the development of multi-targeting kinase inhibitors has included the synthesis of derivatives bearing a pyrazoline-3-one ring conjugated with a thieno[3,2-d]thiazole scaffold. nih.govrsc.org These compounds have been evaluated against EGFR, VEGFR-2, and BRAF^V600E^, showing promising suppressive effects. nih.govrsc.org Specifically, a thieno[3,2-d]thiazole derivative, 3c , exhibited notable inhibitory activity against BRAF^V600E^. rsc.org The design of these multi-target agents is a strategic approach to address the complexity of cancer cell signaling and potential resistance mechanisms. nih.govhelsinki.fi

Another area of investigation involves thieno[2,3-d]pyrimidine derivatives as potential inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key player in hematopoietic stem cell survival. bohrium.comnih.gov One particular compound, Compound 5 , demonstrated the highest inhibitory activity against FLT3 in a screened series. bohrium.comnih.gov

Table 1: Selected Thieno[2,3-d]thiazole Derivatives and their Kinase Inhibitory Activity

Compound ID Target Kinase(s) Key Findings
6a PI3K Nanomolar potency, good antiproliferative activity. researchgate.netnih.gov
10b, 10d EGFR, VEGFR-2 Potent and selective dual inhibitors. nih.gov
3c BRAF^V600E^ Promising inhibitory activity. rsc.org
Compound 5 FLT3 Highest inhibitory activity in its series. bohrium.comnih.gov

Development of Novel Antimicrobial Agents (Antibacterial, Antifungal)

The thieno[2,3-d]thiazole scaffold is a key component in the development of new antimicrobial agents, addressing the urgent need for effective treatments against resistant pathogens. mdpi.comjchemrev.com The inherent properties of the thiazole (B1198619) ring, such as its ability to be functionalized, contribute to its broad-spectrum biological activities. mdpi.comkuey.net

Thieno[2,3-b]thiophene (B1266192) derivatives have been synthesized and evaluated for their in vitro antimicrobial potential. researchgate.net One such derivative, 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) (5d) , was found to be more potent than the standard drug amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum. researchgate.net

In another study, new thieno[2,3-b]pyridine (B153569) derivatives incorporating various thiazole moieties were synthesized and assessed for their antimicrobial activity. arabjchem.org Compounds 8, 9, and 10 from this series demonstrated potent activity against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans. arabjchem.org

The antimicrobial activity of thiazole derivatives is often attributed to the toxophoric unit (S-C=N) and the enhanced lipid solubility combined with hydrophilicity. sapub.org The amphiphilic nature of thiazole derivatives, possessing both hydrophobic and hydrophilic parts, facilitates their penetration into bacterial cell membranes, enabling their inhibitory actions against both Gram-positive and Gram-negative bacteria. mdpi.com

Furthermore, research into 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles has yielded compounds with significant antibacterial properties. nih.gov For instance, compound 9a displayed marked broad-spectrum antibacterial activity, while several other derivatives showed high activity against tested Gram-positive bacteria. nih.gov

Table 2: Antimicrobial Activity of Selected Thieno[2,3-d]thiazole Derivatives

Compound ID Microbial Strain(s) Key Findings
5d Geotricum candidum, Syncephalastrum racemosum More potent than amphotericin B against G. candidum. researchgate.net
8, 9, 10 S. aureus, E. coli, C. albicans Potent antibacterial and antifungal activity. arabjchem.org
9a Gram-positive and Gram-negative bacteria Marked broad-spectrum antibacterial activity. nih.gov

Modulators of Enzyme Activity (e.g., Phosphodiesterases)

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been investigated as modulators of enzyme activity, particularly as inhibitors of phosphodiesterases (PDEs). A series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines has been synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4), a target for treating inflammatory airway diseases. researchgate.net

The structural design of these compounds is crucial for their inhibitory potency. Research has shown that incorporating a gem-dimethylcycloalkyl moiety fused to the pyridine (B92270) ring of the scaffold is a key element for achieving higher affinity for the PDE4 enzyme. researchgate.net

Additionally, thieno[2,3-d]pyrimidine derivatives have been explored as inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid metabolism. google.com This highlights the versatility of the thieno[2,3-d]pyrimidine core in designing inhibitors for various enzymatic targets.

Investigation of Anti-Inflammatory and Antioxidant Properties

The thieno[2,3-d]thiazole scaffold and its derivatives have been a subject of research for their potential anti-inflammatory and antioxidant properties. semanticscholar.orgnih.gov Protein denaturation is a known cause of inflammation, and compounds that can prevent this process are considered potential anti-inflammatory agents. mdpi.com

In one study, novel benzimidazolylpyrano[2,3-d] Current time information in Bangalore, IN.rhhz.netthiazolocarbonitriles were synthesized and evaluated for their in vitro anti-inflammatory and antioxidant activities. semanticscholar.org The results indicated that the tested compounds exhibited appreciable activity when compared to standard drugs. semanticscholar.org

Similarly, a series of 2-(2-hydrazinyl) thiazoles were synthesized and tested for their antioxidant and anti-inflammatory potential. nih.gov Many of these derivatives showed significant radical scavenging activity against various free radicals and demonstrated potent in vitro anti-inflammatory effects compared to the standard drug, diclofenac (B195802) sodium. nih.gov

The antioxidant activity of 1,2,4-triazole (B32235) linked thieno[2,3-d]pyrimidine derivatives has also been explored, highlighting the broad interest in these heterocyclic systems for their potential to combat oxidative stress. researchgate.net Furthermore, thiopyrano[2,3-d]thiazoles have been studied as potential non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com For instance, the potassium salt of 6-carboxymethyl-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxylic acid (94) showed anti-inflammatory activity comparable to diclofenac in a carrageenan-induced paw edema model in rats. mdpi.com

Table 3: Anti-inflammatory and Antioxidant Activity of Selected Derivatives

Compound Class Activity Key Findings
Benzimidazolylpyrano[2,3-d] Current time information in Bangalore, IN.rhhz.netthiazolocarbonitriles Anti-inflammatory, Antioxidant Appreciable activity compared to standard drugs. semanticscholar.org
2-(2-hydrazinyl) thiazoles Anti-inflammatory, Antioxidant Potent radical scavenging and anti-inflammatory effects. nih.gov
Thiopyrano[2,3-d]thiazole derivative 94 Anti-inflammatory Activity comparable to diclofenac in animal models. mdpi.com

Research as Plant Activators and Inducers of Systemic Acquired Resistance (SAR)

Thieno[2,3-d]thiazole and related thieno-thiadiazole derivatives have been investigated for their role as plant activators, which can induce systemic acquired resistance (SAR) in plants. rhhz.netresearchgate.netrsc.org SAR is a plant defense mechanism that provides long-lasting, broad-spectrum protection against a variety of pathogens. nih.gov

The compound acibenzolar-S-methyl, a 1,2,3-benzothiadiazole (B1199882) derivative, is a well-known synthetic plant activator that functions by mimicking the natural plant defense hormone salicylic (B10762653) acid. Structure-activity relationship studies have shown that modifications to the core structure can significantly impact activity. For example, replacing the benzene (B151609) ring of a benzothiadiazole with a thiophene (B33073) ring to form thieno[2,3-d] Current time information in Bangalore, IN.rhhz.netresearchgate.netthiadiazoles resulted in reduced SAR activity. Further modifications, such as deleting nitrogen atoms from the thiadiazole ring to create a thieno[2,3-d]thiazole, led to a greater than 90% reduction in activity, underscoring the importance of the thiadiazole ring for receptor interaction.

Despite the reduced activity of the core thieno[2,3-d]thiazole structure, research has continued to explore derivatives. A series of novel plant activators based on thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate were designed and synthesized. rhhz.net In vivo bioassays demonstrated that these compounds exhibited good efficacy against several plant diseases. rhhz.net Specifically, the compound 2,2,2-trifluoroethyl thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate (1c) showed the broadest spectrum of activity against the tested diseases. rhhz.net

These findings indicate that while the core thieno[2,3-d]thiazole scaffold itself may not be an optimal plant activator, its derivatives, particularly those with a thiadiazole moiety, hold promise for the development of new agents to protect crops by enhancing their natural defense systems. rhhz.netrsc.org

Applications in Advanced Materials Science

The unique electronic and structural properties of thieno[2,3-d]thiazole derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The extended π-system and the presence of heteroatoms in the thieno[2,3-d]thiazole core contribute to their potential use in various electronic devices.

Research into 2-bromothieno[2,3-d]thiazole (B13051005) has highlighted its suitability for applications in organic field-effect transistors (OFETs). vulcanchem.com Thin-film configurations of this compound have demonstrated hole mobility up to 0.12 cm²/V·s. vulcanchem.com This property is crucial for the efficient transport of charge carriers in semiconductor devices.

Furthermore, thieno[2,3-d]thiazole derivatives have been investigated for their use in photovoltaic devices. vulcanchem.com They can function as an electron transport layer in perovskite solar cells, contributing to a power conversion efficiency of 8.7%. vulcanchem.com The electron-withdrawing effect of substituents like bromine on the thieno[2,3-d]thiazole ring can influence the electronic properties and enhance the performance of these materials in solar energy applications. vulcanchem.com

The versatility of the thiazole ring and its derivatives extends to the development of conductive polymers, fluorescent dyes, and optical brighteners, indicating a broad potential for thieno[2,3-d]thiazole-based materials in various technological applications. kuey.net

Components for Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics, Organic Field-Effect Transistors)

Thieno[2,3-d]thiazole derivatives are extensively investigated for their potential in optoelectronic devices due to their favorable semiconductor properties. The rigid, planar structure of the thienothiophene family promotes effective π-π stacking, which is crucial for efficient charge transport. mdpi.comresearchgate.net These characteristics make them suitable for use in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). mdpi.comgoogle.com

Organic Field-Effect Transistors (OFETs): The electron-rich nature of the thieno[3,2-b]thiophene (B52689) isomer, combined with its planarity, makes it a desirable building block for p-type semiconductors in OFETs. researchgate.net Derivatives of the related benzothieno[3,2-b] benzothiophene (B83047) (BTBT) system have demonstrated very high mobilities in OFETs. acs.org Specifically, 2-Bromothieno[2,3-d]thiazole has been noted for its suitability in OFETs, with thin-film configurations achieving hole mobility up to 0.12 cm²/V·s. vulcanchem.com Polymers incorporating thieno[3,2-b]thiophene and diketopyrrolopyrrole have achieved even higher hole mobilities, reaching up to 1.95 cm² V⁻¹ s⁻¹, which represents a pinnacle in polymer-based OFET performance. acs.org The development of soluble derivatives of compounds like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) allows for solution-processed OFETs, a key step towards low-cost, large-area electronics. tohoku.ac.jp

Organic Photovoltaics (OPVs): In the realm of OPVs, or organic solar cells, thieno[2,3-d]thiazole and its isomers serve as electron-donating or electron-accepting units within conjugated polymers and small molecules. rsc.org The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for optimizing the performance of solar cells. rsc.org For instance, copolymers of benzo[1,2-b:4,5-b′]dithiophene and thieno[3,4-d]thiazole derivatives have been synthesized, exhibiting optical bandgaps between 1.66 and 1.80 eV and achieving power conversion efficiencies (PCEs) up to 4.4%. rsc.org In another example, a polymer based on thieno[3,2-b]thiophene and diketopyrrolopyrrole used in a bulk-heterojunction solar cell with PC₇₁BM yielded a PCE of 5.4%. acs.org Furthermore, 2-Bromothieno[2,3-d]thiazole has been used as an electron transport layer in perovskite solar cells, contributing to a PCE of 8.7%. vulcanchem.com

Organic Light-Emitting Diodes (OLEDs): The thieno[3,2-b]thiophene framework is also used to design organic semiconductor materials for OLEDs. mdpi.com Its rigid and planar structure facilitates the necessary charge transport and luminescent properties. mdpi.com While specific performance data for 5-Bromothieno[2,3-d]thiazole in OLEDs is not extensively detailed in the provided context, the general class of thienothiazole and thienothiophene derivatives is considered useful for these applications, often as part of more complex conjugated systems. google.comgoogle.comepo.org Theoretical studies on D-π-A-π-D type molecules have shown that thieno[3,2-b]thiophene end groups can create materials that are not only suitable as donor materials in OSCs but also as luminescent materials for OLEDs. mdpi.com

Device TypeThieno[2,3-d]thiazole Derivative RolePerformance Metric
OFET Hole transport layer (2-Bromothieno[2,3-d]thiazole)Hole mobility: up to 0.12 cm²/V·s vulcanchem.com
OFET Polymer backbone component (Thieno[3,2-b]thiophene)Hole mobility: up to 1.95 cm²/V·s acs.org
OPV Electron transport layer (2-Bromothieno[2,3-d]thiazole)Power Conversion Efficiency (PCE): 8.7% vulcanchem.com
OPV Polymer backbone component (Thieno[3,4-d]thiazole)PCE: up to 4.4% rsc.org
OPV Polymer backbone component (Thieno[3,2-b]thiophene)PCE: 5.4% acs.org
OLED General semiconductor materialComponent in luminescent & charge transport layers mdpi.commdpi.com

Exploration in Semiconductor Applications for Flexible Electronics

The development of flexible electronics is a key driver for research into organic semiconductors, which offer advantages over traditional inorganic materials like silicon due to their mechanical flexibility and low-temperature processability. google.commdpi.com Thieno[2,3-d]thiazole derivatives and related thieno-acenes are prime candidates for these applications. acs.org

The inherent properties of these materials, such as their ability to be processed from solution, make them compatible with low-cost manufacturing techniques like spin coating and ink-jet printing on flexible substrates. google.comgoogle.com For instance, soluble derivatives of high-performance semiconductors like DNTT are being developed specifically for solution-processed organic field-effect transistors, which are fundamental components of flexible circuits. tohoku.ac.jp The use of benzothieno[3,2-b] benzothiophene (BTBT)-based materials has been highlighted in sophisticated devices, including flexible circuits built on ultrathin plastic substrates, underscoring their practicality for next-generation electronics. acs.org The combination of high charge carrier mobility and amenability to solution processing makes these compounds ideal for enabling large-area and flexible electronic applications. acs.org

Investigation as Singlet Fission Materials

Singlet fission (SF) is a process where a singlet exciton (B1674681) converts into two triplet excitons, a phenomenon that could significantly enhance the efficiency of photovoltaic devices. rsc.org While the direct investigation of this compound for this purpose is not widely documented, related heterocyclic structures are showing promise. The development of new SF-capable materials is in high demand due to the strict energetic requirements and the complexity of modulating intermolecular interactions. rsc.org

Research into related systems provides valuable insights. For example, the SF dynamics of thienoquinoid (TQ), which possesses a thieno-fused core, have been studied systematically. rsc.org These studies reveal a distinctive SF process, although the generated triplet excitons tend to annihilate rather than fully dissociate. rsc.org Other research has focused on para-azaquinodimethane (AQM)-based compounds flanked by thieno[3,2-b]thiophene, which show promise as singlet fission active materials due to their diradicaloid character. researchgate.net The study of diketopyrrolopyrrole-based materials, which can be copolymerized with thienothiophenes, also includes investigations into their singlet exciton fission dynamics. acs.org These findings suggest that the broader class of thieno-fused aromatics, including thieno[2,3-d]thiazole derivatives, represents a fertile ground for discovering new, efficient singlet fission chromophores. princeton.edu

Potential in Nonlinear Optics and Photonics Research

Nonlinear optics (NLO) is a field that studies the interaction of high-intensity light with matter, leading to applications in optical communications, biophotonics, and data storage. mdpi.com Organic molecules with large π-electron systems and significant charge transfer characteristics are excellent candidates for NLO materials.

Thieno[2,3-d]thiazole derived dyes have been synthesized and identified as having potential applications in NLO. researchgate.net Research has described the synthesis of new thiophenes with large second-order optical nonlinearities and good stability. researchgate.net Similarly, thieno[2,3-b]thiophene azo dye derivatives have been shown to possess high values for the third-order nonlinear susceptibility, making them promising as NLO elements. researchgate.net The design of these molecules often involves creating a donor-π-acceptor (D-π-A) structure to enhance the NLO response. The thieno[2,3-d]thiazole moiety can act as part of the conjugated π-bridge, connecting electron-donating and electron-withdrawing groups to facilitate intramolecular charge transfer upon excitation, a key requirement for second and third-order NLO activity.

Utility in Covalent Organic Frameworks (COFs) and Sensor Technologies

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. oup.commdpi.com The incorporation of specific building blocks, such as thiazole or thienothiophene units, can impart desired electronic or chemical properties.

Thiazole-linked COFs have been shown to possess exceptionally high chemical stability and can be designed for specific functions. researchgate.netmdpi.com For example, a robust thiazole-linked COF was synthesized that exhibits hydrochromic properties, allowing it to act as a highly selective and sensitive sensor for water. mdpi.com The basicity of the nitrogen sites in the thiazole ring allows for reversible protonation by water, causing a distinct color change. mdpi.com In another application, thiazolo[5,4-d]thiazole-based COFs have been developed for the rapid removal of pollutants like Rhodamine B from water, leveraging both adsorption and photocatalytic degradation. mdpi.com The planar, electron-deficient thiazolo[5,4-d]thiazole (B1587360) unit facilitates efficient π-π stacking and charge transport, which enhances photocatalytic activity. mdpi.com

Furthermore, the general ability of thieno[2,3-c]pyridine (B153571) derivatives, which are structurally related to thieno[2,3-d]thiazole, to form stable complexes with metals suggests potential applications in sensor technology. The integration of thieno[2,3-d]thiazole units into COF structures could thus lead to advanced materials for catalysis, separation, and chemical sensing. oup.com

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies for Diversified Thienothiazoles

The development of novel and efficient synthetic routes to access a wide array of thienothiazole derivatives is a primary focus of ongoing research. While traditional methods for the synthesis of the thieno[2,3-d]thiazole (B11776972) core exist, contemporary efforts are directed towards improving reaction efficiency, atom economy, and substrate scope.

Recent advancements include the development of one-pot, multicomponent reactions that allow for the construction of the thienothiazole skeleton from simple, readily available starting materials. thieme-connect.com For instance, a novel strategy for the synthesis of 2-aroylthienothiazoles has been developed through the C–H/N–O bond functionalization of ketoximes, which demonstrates excellent step- and atom-economy. acs.org Another approach involves the copper-catalyzed tandem cyclization of oxime esters or vinyl azides with phenylacetylene (B144264) or aldehydes and elemental sulfur to produce various thieno[3,2-d]thiazole products. thieme-connect.com

Furthermore, late-stage diversification of complex molecules is an efficient strategy for generating derivatives for drug discovery. nih.gov This involves the development of site-selective reactions that can modify a specific functional group or C-H bond within a complex molecule without the need for protecting groups. nih.gov Such methodologies are crucial for creating libraries of thienothiazole derivatives for biological screening.

The table below summarizes some of the recent synthetic approaches for diversified thienothiazoles:

Starting MaterialsReagents and ConditionsProduct TypeReference
Methyl aromatic ketoxime acetates, aromatic aldehydes, elemental sulfurCopper catalystThieno[3,2-d]thiazoles thieme-connect.com
KetoximesBase or free radical initiator2-Aroylthienothiazoles acs.org
Oxime esters, vinyl azides, phenylacetylene/aldehydes, elemental sulfurCopper catalystThieno[3,2-d]thiazole derivatives thieme-connect.com
3-Chloro mdpi.combenzothiophene-2-carbaldehyde, methyl thioglycolateSodium methoxide, copper bronzeBenzothieno[3,2-b]thiophene (a related fused thiophene (B33073) system) acs.org

Exploration of Underexplored Reactivity Pathways and Mechanistic Insights

A deeper understanding of the reactivity of the 5-bromothieno[2,3-d]thiazole system is essential for its strategic application in synthesis. The bromine atom at the C5 position serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira reactions, enabling the introduction of a wide range of substituents. vulcanchem.com

Mechanistic studies are crucial to unraveling the intricacies of these transformations and to discovering new reactivity patterns. For example, investigations into the copper-catalyzed synthesis of thienothiazoles have suggested the involvement of a highly active imino copper species and a radical-mediated pathway. thieme-connect.comacs.org Understanding these mechanisms allows for the optimization of reaction conditions and the prediction of regioselectivity.

Future research will likely focus on exploring unconventional reactivity, such as C-H activation and photoredox catalysis, to functionalize the thienothiazole core in novel ways. Elucidating the electronic properties of the fused ring system will also provide valuable insights into its reactivity and guide the design of new reactions.

Integration of Artificial Intelligence and Machine Learning in Thienothiazole Design and Discovery

AI algorithms can be trained on large datasets of chemical structures and their associated biological activities or material properties to build predictive models. arxiv.org These models can then be used to:

Virtually screen large compound libraries to identify potential hits. arxiv.org

Predict the physicochemical properties, bioactivity, and toxicity of new thienothiazole derivatives. nih.gov

Generate novel molecular structures with optimized properties through de novo design. arxiv.org

For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of thienothiazole derivatives with their biological activity, providing insights for the design of more potent compounds. nih.gov Molecular docking studies can be used to predict the binding interactions of thienothiazole-based ligands with their biological targets, aiding in the optimization of their affinity and selectivity. nih.govresearchgate.net

Discovery of New Biological Targets and Unconventional Material Applications for Thienothiazole Systems

The thienothiazole scaffold has been incorporated into molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netijnc.ir Future research will focus on identifying new biological targets for thienothiazole derivatives and exploring their therapeutic potential in other disease areas.

Thiazole-containing compounds have shown promise as multi-targeting kinase inhibitors, which is a significant strategy in cancer therapy. nih.govrsc.org Derivatives of thienothiazole have been investigated as inhibitors of EGFR, VEGFR-2, and BRAFV600E kinases. nih.govrsc.org Additionally, some thiopyrano[2,3-d]thiazole derivatives have been found to induce apoptosis in colorectal adenocarcinoma cells. mdpi.com

Beyond medicine, thienothiazole-based systems have potential applications in materials science. Their extended π-conjugated systems make them suitable for use in organic electronics. vulcanchem.com For example, they have been investigated as components of:

Organic field-effect transistors (OFETs) vulcanchem.com

Organic solar cells (OSCs) researchgate.netresearchgate.net

Organic light-emitting diodes (OLEDs)

The unique electronic and photophysical properties of thienothiazoles can be tuned by modifying the substituents on the ring system, opening up possibilities for the development of novel materials with tailored functionalities. researchgate.net For example, regioisomeric thieno[3,4-d]thiazole-based acceptors have been designed for near-infrared (NIR) non-fullerene organic solar cells. researchgate.net

Sustainability and Green Chemistry Approaches in Thienothiazole Synthesis and Application

The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds to minimize their environmental impact. mygreenlab.orgnih.gov This is particularly relevant for the production of pharmaceuticals and advanced materials based on the thienothiazole scaffold.

Key green chemistry approaches applicable to thienothiazole synthesis include:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. mdpi.comorganic-chemistry.org

Catalysis: Employing catalytic methods, including biocatalysis and magnetically recoverable catalysts, to improve reaction efficiency and reduce waste. mygreenlab.orgresearchgate.net

Energy efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis. researchgate.net

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. mygreenlab.org

For example, microwave-mediated condensation reactions have been used for the synthesis of thiazoles in a sustainable solvent with short reaction times. researchgate.net The development of solvent-free reaction conditions and the use of recyclable catalysts are also key areas of research. mdpi.comresearchgate.net

By adopting these green chemistry principles, the synthesis and application of this compound and its derivatives can be made more sustainable, reducing their environmental footprint and contributing to a circular economy. nih.gov

Q & A

Basic: What are the key synthetic routes for 5-Bromothieno[2,3-d]thiazole, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves bromination of thieno[2,3-d]thiazole precursors. A common approach is electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions. For instance, highlights bromination of benzothiadiazole derivatives using bromine reagents, which can be adapted to thienothiazole systems. Optimization strategies include:

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like over-bromination .
  • Catalyst selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity .
    Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity. Yields >70% are achievable with these adjustments .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Look for characteristic aromatic proton signals in the δ7.0–8.5 ppm range. The bromine atom deshields adjacent protons, causing downfield shifts. For example, in , thiazole protons resonate at δ7.8–8.2 ppm .
  • ¹³C NMR : The thiazole carbons appear at δ150–160 ppm, while the brominated carbon is typically δ110–120 ppm .
  • IR Spectroscopy : A strong absorption band near 650–750 cm⁻¹ confirms C-Br stretching .
  • Mass Spectrometry (LC-MS) : The molecular ion peak should match the molecular weight (e.g., 214.08 g/mol for C₇H₄BrNS) with isotopic patterns consistent with bromine .

Advanced: What strategies mitigate competing side reactions during bromination of thieno[2,3-d]thiazole precursors?

Methodological Answer:
Competing reactions (e.g., di-bromination or ring-opening) can be minimized by:

  • Regioselective directing groups : Introducing electron-withdrawing groups (e.g., -NO₂) at specific positions directs bromination to the desired site .
  • Stepwise bromination : Sequential addition of bromine at sub-stoichiometric ratios prevents over-substitution .
  • In situ monitoring : Techniques like TLC or HPLC track reaction progress, allowing termination before side products dominate .
    demonstrates that using thioureas as scavengers for excess bromine reduces byproduct formation in bithiazole synthesis .

Advanced: How does the electronic nature of substituents influence the biological activity of this compound derivatives?

Methodological Answer:
Electron-withdrawing groups (EWGs) like -Br enhance bioactivity by increasing electrophilicity and binding affinity. shows that derivatives with EWGs exhibit higher cytotoxicity (IC₅₀ <10 μM) against cancer cell lines (e.g., HEPG-2) compared to electron-donating groups (EDGs) . Key findings:

  • EWGs (e.g., -NO₂, -CF₃) : Improve DNA intercalation and topoisomerase inhibition .
  • EDGs (e.g., -OCH₃) : Reduce activity due to decreased electrophilicity but may enhance solubility for pharmacokinetic optimization .
    Structure-activity relationship (SAR) studies using Hammett constants (σ) can quantify substituent effects .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom in this compound is a reactive site for Suzuki-Miyaura coupling .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. used docking to identify thiopyrano-thiazole derivatives with antiviral activity .
  • Reaction pathway analysis : Tools like Gaussian or ORCA model transition states to predict regioselectivity in Pd-catalyzed couplings .

Data Analysis: How to resolve discrepancies in biological activity data across different cell lines for this compound derivatives?

Methodological Answer:

  • Cell line profiling : Test compounds against panels of cancer/normal cells (e.g., used 6 cancer lines and WI-38 fibroblasts). Variance may arise from differences in membrane permeability or metabolic activity .
  • Mechanistic studies : Use flow cytometry (apoptosis assays) or Western blotting (protein expression) to identify cell-specific pathways. For example, derivatives may selectively inhibit EGFR in breast cancer (MCF-7) but not gastric cancer (NUGC) .
  • Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (p<0.05) and exclude outliers .

Advanced: What methodologies enable the incorporation of this compound into polymeric materials for electronic applications?

Methodological Answer:

  • Co-polymerization : Use Suzuki coupling to integrate the thiazole unit into conjugated polymers. notes benzothiadiazole derivatives enhance charge transport in organic semiconductors .
  • Doping studies : Introduce the brominated thiazole as a dopant in polythiophene matrices to modulate bandgap (UV-Vis spectroscopy) and conductivity (four-point probe measurements) .
  • Stability testing : Accelerated aging under UV/heat evaluates material degradation, critical for photovoltaic applications .

Basic: What are the recommended storage conditions for this compound to ensure long-term stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent thermal decomposition .
  • Light sensitivity : Protect from UV exposure using amber glassware or foil wrapping .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the thiazole ring .

Advanced: How can multi-component reactions (MCRs) functionalize this compound for diverse applications?

Methodological Answer:

  • Thiazole-amine condensations : React with primary amines (e.g., aniline) to form Schiff bases, as in ’s synthesis of pyrazo[2,3-d]thiazoles .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for drug discovery (see ) .
  • Cycloadditions : Use Diels-Alder reactions to fuse thiazole with other heterocycles (e.g., pyrrolo-thiopyrano hybrids in ) .

Data Contradiction: How to address conflicting reports on the cytotoxicity of this compound derivatives?

Methodological Answer:

  • Replicate studies : Repeat assays under standardized conditions (e.g., MTT protocol in ) .
  • Control experiments : Compare with known cytotoxic agents (e.g., doxorubicin) to calibrate potency .
  • Meta-analysis : Pool data from multiple studies (e.g., and ) to identify trends in structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.